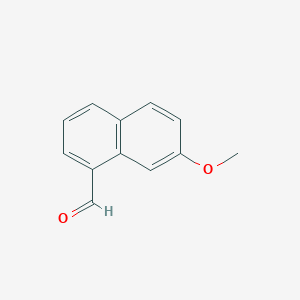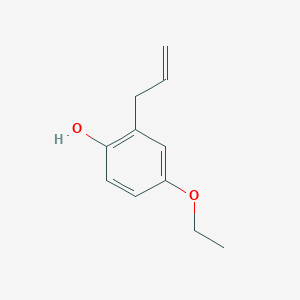
7-Methoxy-1-Naphthaldehyd
Übersicht
Beschreibung
7-Methoxy-1-naphthaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a methoxy group attached to the first position of a naphthalene ring, which is a two-ring aromatic hydrocarbon. This structural feature imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Synthesis Analysis
The synthesis of derivatives of 7-methoxy-1-naphthaldehyde has been explored through various methods. One approach involves the condensation of 4-methoxy-2,6-dimethylbenzaldehyde with Meldrum's acid, followed by flash vacuum pyrolysis of the condensation product. This method has been shown to yield 7-methoxy-5-methyl-2-naphthol, a precursor to 1-carboxylic acid derivatives, which are important intercalating moieties in certain antibiotics .
Molecular Structure Analysis
The molecular structure of 7-methoxy-1-naphthaldehyde derivatives has been extensively studied. For instance, the crystal structure of a triarylimine derivative reveals a congested inner-molecular situation that leads to a largely rigid molecular conformation. This rigidity allows for the exposure of three aromatic planes outside the molecular core, which permits π-π stacking interactions to stabilize the molecule, in contrast to the weaker non-classical hydrogen bondings found in some precursor diaryl ketone compounds . Another derivative, a Schiff base, exhibits a π-conjugated system that is essentially planar, with an intramolecular O—H⋯N hydrogen bond contributing to the stability of the crystal packing through van der Waals forces .
Chemical Reactions Analysis
The chemical reactivity of 7-methoxy-1-naphthaldehyde and its derivatives is influenced by the substituents and the overall molecular structure. The presence of the methoxy group and other substituents can facilitate various chemical reactions, such as condensation and tautomerization, which are essential in the synthesis of complex organic molecules. For example, the Schiff base derivative of 7-methoxy-1-naphthaldehyde has been found to be a potent chiral catalyst in the addition reactions of dialkylzinc compounds with aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-methoxy-1-naphthaldehyde derivatives are closely related to their molecular structures. The rigid conformation of some derivatives limits their conformational flexibility, which can affect their solubility, melting points, and reactivity. The non-covalent bonding interactions, such as π-π stacking and hydrogen bonding, play a significant role in the stability and reactivity of these compounds. These properties are crucial when considering the compound for use in various applications, including catalysis and pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
7-Methoxy-1-Naphthaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann aufgrund seiner reaktiven Aldehydgruppe, die nukleophile Additionsreaktionen eingehen kann, zur Synthese verschiedener komplexer Moleküle verwendet werden . Diese Verbindung ist besonders nützlich beim Aufbau von heterocyclischen Verbindungen, die in vielen Arzneimitteln und Agrochemikalien weit verbreitet sind.
Fluorimetrische Assays
In der Biochemie wird This compound in fluorimetrischen Assays verwendet, um die Aktivität von Aldehyddehydrogenase-Isozymen zu messen . Diese Enzyme spielen eine entscheidende Rolle beim Stoffwechsel von Aldehyden im Körper, und ihre Aktivität ist im Kontext der Krebsforschung und der Inaktivierung bestimmter Medikamente von Bedeutung.
Safety and Hazards
The safety data sheet for 7-Methoxy-1-naphthaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that aldehydes like 7-methoxy-1-naphthaldehyde often interact with proteins and nucleic acids, altering their structure and function .
Mode of Action
7-Methoxy-1-naphthaldehyde, like other aldehydes, can form Schiff bases by reacting with amino groups present in proteins and nucleic acids . This reaction can lead to changes in the structure and function of these biomolecules, potentially affecting cellular processes .
Biochemical Pathways
The compound’s ability to form schiff bases suggests it could impact a variety of pathways involving proteins and nucleic acids .
Pharmacokinetics
Its physicochemical properties suggest it could be well-absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Its ability to form schiff bases with proteins and nucleic acids suggests it could alter cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 7-Methoxy-1-naphthaldehyde. For instance, the formation of Schiff bases is pH-dependent, suggesting that changes in pH could affect the compound’s reactivity .
Eigenschaften
IUPAC Name |
7-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUFXRPFJPXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578310 | |
| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-55-0 | |
| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Methoxy-1-naphthaldehyde a useful tool in studying aldehyde dehydrogenase (ALDH)?
A: 7-Methoxy-1-naphthaldehyde (MONAL-71) is a fluorogenic compound that acts as a substrate for certain ALDH isoenzymes. [, ] This means that when MONAL-71 is oxidized by ALDH, it produces a fluorescent signal that can be easily measured. This property allows researchers to:
- Quantify ALDH activity: By measuring the fluorescence, researchers can determine the rate of MONAL-71 oxidation, which directly correlates to the activity of the specific ALDH isoenzyme present. [, ]
- Differentiate ALDH isoenzymes: While both MONAL-71 and its isomer 6-methoxy-2-naphthaldehyde (MONAL-62) are good substrates for class I ALDH, only MONAL-62 is efficiently oxidized by class III ALDH. [] This substrate specificity enables researchers to differentiate between these isoenzymes in complex biological samples like tissue homogenates.
Q2: What are the potential implications of using MONAL-71 in cancer research?
A: The provided research papers highlight the potential of MONAL-71 in cancer research, particularly regarding oxazaphosphorine chemotherapy (like cyclophosphamide). []
- Tumor marker: Studies have shown significant differences in ALDH activity, specifically class I ALDH which effectively utilizes MONAL-71 as a substrate, between malignant and non-malignant tissues. [] This suggests that ALDH activity, measurable using MONAL-71, could potentially serve as a tumor marker.
- Chemotherapy response prediction: Since ALDH plays a role in detoxifying cyclophosphamide, the ability to assess ALDH activity using MONAL-71 could help predict a patient's response to this type of chemotherapy. [] Lower ALDH activity in tumors might suggest increased sensitivity to oxazaphosphorine treatment.
- Wierzchowski J, et al. Aldehyde dehydrogenase isoenzymes in tumours--assay with possible prognostic value for oxazaphosphorine chemotherapy. Eur J Biochem. 1998 Jan 15;251(1-2):68-74.
- Marchitti SA, et al. Fluorimetric detection of aldehyde dehydrogenase activity in human blood, saliva, and organ biopsies and kinetic differentiation between class I and class III isozymes. Anal Biochem. 1996 Oct 15;240(2):185-92.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)


